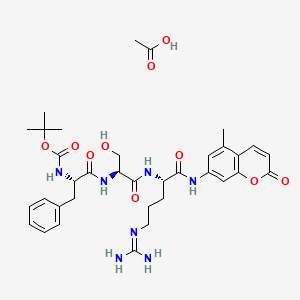
Trypsin
Übersicht
Beschreibung
Trypsin is an endoprotease that plays a crucial role in protein digestion. It is produced in the pancreas and secreted into the small intestine. This compound hydrolyzes peptide bonds within proteins, breaking them down into smaller peptides and amino acids. This process is essential for nutrient absorption and overall digestion .
Synthesis Analysis
This compound is synthesized as an inactive precursor called trypsinogen . Activation occurs in the small intestine, where enterokinase converts trypsinogen to its active form, this compound. This activation step prevents premature proteolysis within the pancreas .
Molecular Structure Analysis
The molecular structure of this compound reveals its significance. It belongs to the serine protease family and contains a catalytic triad composed of three amino acids: histidine, aspartate, and serine . These residues work together to cleave peptide bonds. The active site of this compound specifically recognizes and cleaves peptide bonds adjacent to lysine (K) and arginine ® residues .
Chemical Reactions Analysis
This compound catalyzes the hydrolysis of peptide bonds, resulting in the breakdown of proteins into smaller fragments. Its specificity for basic amino acids (K and R) distinguishes it from other proteases. The reaction involves the nucleophilic attack of the serine residue on the carbonyl carbon of the peptide bond, leading to cleavage and release of peptide fragments .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Trypsin in Proteomics Research
This compound is a high-fidelity protease extensively used for protein digestion in proteomic research. It is known for its specificity, although certain sequence motifs can lead to missed cleavage sites, particularly when acidic amino acids are near the cleavage site. This characteristic of this compound impacts the digestion kinetics of specific sequences, which is critical in proteomics research (Šlechtová et al., 2015).
2. This compound Variability in Proteomics
The origin of this compound (bovine vs. porcine) significantly affects proteomics experiments. Different sources of this compound lead to variations in peptide detection and quantitation in both targeted and discovery proteomics studies. This variability is crucial for understanding and improving the reliability of peptide detection (Walmsley et al., 2013).
3. This compound in Biomolecular Interaction Studies
This compound's role as a serine protease makes it a potential therapeutic target for metabolic disorders and malignancies. Studies on this compound's biomolecular interactions provide insights into potential therapeutic applications. For instance, frontal affinity chromatography has been used to study the binding properties of small molecules to this compound, revealing potential interactions significant for therapeutic development (Hu et al., 2015).
4. This compound in Enzyme Immobilization Research
The immobilization of this compound on various supports enhances its stability and offers the possibility of its repeated use, significantly impacting biotechnological processes. This approach not only improves the enzyme's efficiency but also contributes to cost-effective biotechnological applications (Moreira et al., 2014).
5. This compound in Food and Pharmaceutical Industries
The purification and characterization of this compound from sources like the pancreas of Tibetan sheep have shown that it possesses properties like heat resistance and high hydrolysis efficiency. These properties make this compound valuable in the food, pharmaceutical, and textile industries, providing a basis for the development of waste pancreas and reducing environmental pollution (Li et al., 2012).
Wirkmechanismus
Target of Action
BCP30034, also known as FT-0686771, is a bisphosphonate . Bisphosphonates inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Trypsin, on the other hand, is a serine protease that plays an essential role in protein hydrolysis and absorption in mammals . It cleaves peptide chains, mainly at the carboxyl side of the amino acids lysine or arginine .
Mode of Action
When osteoclasts begin to resorb bone that is impregnated with BCP30034, the BCP30034 released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption . BCP30034 also reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
This compound, when converted from its zymogen trypsinogen, cleaves peptide chains, mainly at the carboxyl side of the amino acids lysine or arginine . This results in smaller strands of amino acids called peptides .
Biochemical Pathways
BCP30034 affects the pathway of bone resorption. It inhibits osteoclastic bone resorption, which is a part of the normal process of bone remodeling .
This compound is involved in the digestion of proteins in the small intestine . It catalyzes the hydrolysis of peptide bonds, breaking down proteins into smaller peptides . These peptide products are then further hydrolyzed into amino acids via other proteases .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
It is known that this compound is produced by the pancreas in an inactive form called trypsinogen . The trypsinogen enters the small intestine through the common bile duct and is converted to active this compound .
Result of Action
The result of BCP30034’s action is the inhibition of osteoclastic bone resorption, leading to a decrease in bone resorption and an indirect effect of reduced bone formation .
The result of this compound’s action is the breakdown of proteins into smaller peptides and ultimately into amino acids, which can then be absorbed into the bloodstream .
Action Environment
The action of BCP30034 primarily takes place on the surfaces of bones, particularly those undergoing active resorption .
This compound acts in the small intestine, where it plays a crucial role in the digestion of proteins . Environmental factors such as pH and the presence of other digestive enzymes can influence the action and efficacy of this compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWZNYKOUXOZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does trypsin interact with its target and what are the downstream effects?
A1: this compound interacts with its target proteins through a conserved mechanism characteristic of serine proteases. It possesses a catalytic triad consisting of His57, Asp102, and Ser195 [] that facilitates the hydrolysis of peptide bonds. This compound exhibits specificity for cleaving peptide bonds on the carboxyl side of lysine and arginine residues []. This cleavage can have a variety of downstream effects depending on the target protein, ranging from activation or inactivation of enzymes to the release of signaling peptides or degradation of structural proteins. For example, this compound plays a crucial role in digestion by breaking down dietary proteins in the small intestine []. In other contexts, this compound can activate other proteases, amplifying proteolytic cascades involved in inflammation and coagulation [].
Q2: Can this compound activation have negative consequences?
A2: Yes, while this compound is essential for normal physiological processes, uncontrolled or excessive activation can be detrimental. For instance, premature activation of this compound within pancreatic acinar cells is a hallmark of acute pancreatitis. This can lead to autodigestion of the pancreas and severe inflammation []. In the context of cardiovascular disease, proteolytic degradation of low-density lipoprotein (LDL) by this compound, leading to the release of apolipoprotein B-100 (apoB-100) fragments, has been implicated in the formation of atherogenic lipoprotein particles []. These particles are more prone to uptake by macrophages, contributing to the development of atherosclerotic plaques.
Q3: What is known about the structure of this compound?
A4: this compound is a globular protein with a molecular weight of approximately 23.3 kDa. Its structure is characterized by two six-stranded beta-barrel domains with the active site located in a cleft between them []. This active site contains the catalytic triad (His57, Asp102, and Ser195) responsible for its proteolytic activity []. This compound's structure has been extensively studied using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy [], revealing details about its substrate binding site and the mechanism of catalysis.
Q4: How does this compound perform under various conditions?
A5: this compound exhibits optimal activity at a pH range of 7.5–8.5 and a temperature around 37°C. Its activity can be affected by factors such as pH, temperature, presence of inhibitors, and metal ions. For example, this compound is irreversibly inactivated by the serine protease inhibitor diisopropyl fluorophosphate (DFP) []. Additionally, this compound is stabilized by calcium ions, which contribute to its structural integrity and activity []. The stability and activity of this compound under specific conditions are crucial considerations for its applications in various biotechnological processes.
Q5: What are the catalytic properties of this compound and its applications?
A6: this compound is a highly efficient and specific protease. It catalyzes the hydrolysis of peptide bonds with a high turnover rate, making it a valuable tool in various biotechnological and industrial applications []. This compound is commonly used in cell culture to detach adherent cells from culture vessels []. It is also utilized in various analytical techniques, such as protein sequencing and peptide mapping, due to its ability to generate predictable cleavage products. Moreover, this compound finds applications in the food industry for protein modification and in the leather industry for hide processing.
Q6: How has computational chemistry been applied to the study of this compound?
A7: Computational approaches, including molecular dynamics simulations and docking studies, have provided valuable insights into the interaction of this compound with inhibitors and substrates []. These methods allow researchers to investigate the binding affinities, determine binding modes, and explore the influence of structural modifications on inhibitor potency and selectivity []. Furthermore, computational tools aid in the rational design of novel this compound inhibitors with potential therapeutic applications.
Q7: How do structural modifications of this compound inhibitors affect their activity?
A8: The structure-activity relationship of this compound inhibitors has been extensively studied to understand the key structural elements governing their potency and selectivity []. Modifications of the P1 residue, the amino acid that occupies the primary specificity pocket (S1) of this compound, have a significant impact on binding affinity []. For instance, incorporating basic residues like arginine or lysine at the P1 position generally enhances affinity for this compound. Additionally, modifications in the surrounding residues that interact with the enzyme's active site can modulate inhibitor potency, selectivity, and pharmacokinetic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




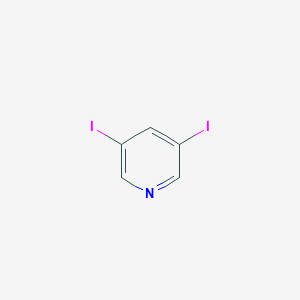
![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)

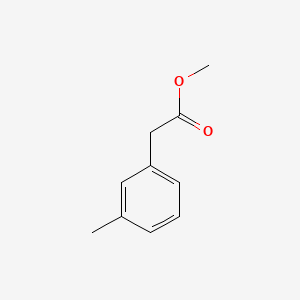
![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)
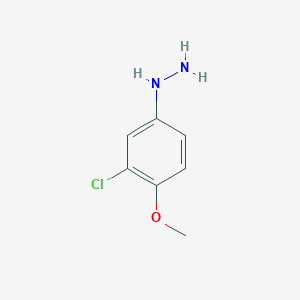
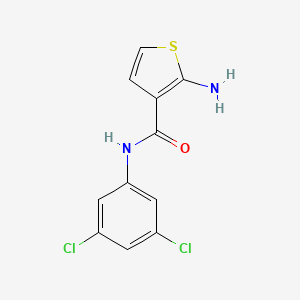
![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)
![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)
![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)